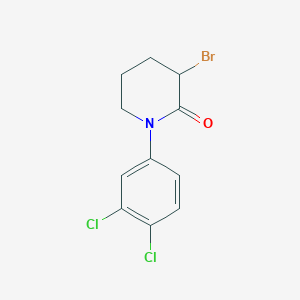
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one" is a brominated piperidinone with dichlorophenyl substitution. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and chlorinated piperidinones and related structures, which can be used to infer some of the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves reactions such as Michael addition or Mannich condensation. For instance, a novel quinolinone derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, a modified Mannich condensation was used to synthesize a molecule with a piperidinone core and dichlorophenyl substituents . These methods could potentially be adapted for the synthesis of "3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common techniques used to study the molecular structure of such compounds. The crystal structure of a related quinolinone derivative revealed interactions such as C-H⋯O and C-H⋯C, which could also be present in "3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one" . Conformational analysis using DFT can provide insights into the most stable conformations of the molecule .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be studied using various spectroscopic techniques and theoretical calculations. For example, the NMR study of a related piperidinone indicated significant deshielding of protons due to interactions with chlorine atoms, which could also be relevant for the compound . Local reactivity descriptors calculated from quantum chemical studies can identify chemically reactive sites within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated piperidinones can be characterized using spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV spectroscopy. These techniques provide information on molecular vibrations, chemical shifts, and electronic transitions, which are crucial for understanding the behavior of the compound . Theoretical calculations can complement experimental data, providing insights into properties like hyperpolarizability, molecular electrostatic potential, and thermodynamic stability .
科学的研究の応用
Captodative Effect in Organic Synthesis
A study demonstrates the reaction of piperidine with 3-bromo-3-buten-2-one, leading to compounds like 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one. These reactions highlight the compound's role in exploring captodative effects within organic synthesis, contributing to the understanding of electrophilic and nucleophilic interactions in forming captodative alkenes (Rulev et al., 2003).
Synthesis and Biological Activity
Another research focus is the synthesis of novel compounds with potential biological activities. For instance, the synthesis of a specific compound showed antifungal and antiviral activities, indicating the broader pharmacological applications of derivatives synthesized from "3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one" (Li et al., 2015).
Antioxidant Properties
Research into the antioxidant properties of synthesized compounds, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, underlines the chemical's versatility in creating molecules with potential health benefits. The study focused on the synthesis, NMR study, and evaluation of antioxidant potency, illustrating the compound's efficacy in scavenging free radicals (Dineshkumar & Parthiban, 2022).
Heterocyclic Chemistry Applications
The chemical serves as a critical intermediate in heterocyclic chemistry, facilitating the synthesis of complex molecular structures. An example includes the formation of spiro[indole-3,4′-piperidin]-2-ones, showcasing the compound's utility in creating intricate heterocyclic systems with potential therapeutic properties (Freund & Mederski, 2000).
Development of Alzheimer’s Disease Drug Candidates
A notable application is in the development of drug candidates for Alzheimer’s disease. Synthesis of N-substituted derivatives of a specific oxadiazole compound highlights the role of "3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one" derivatives in searching for new therapeutic agents (Rehman et al., 2018).
Safety and Hazards
特性
IUPAC Name |
3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrCl2NO/c12-8-2-1-5-15(11(8)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGKWAZDRNQXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one | |
CAS RN |
1340429-43-7 |
Source


|
| Record name | 3-bromo-1-(3,4-dichlorophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)
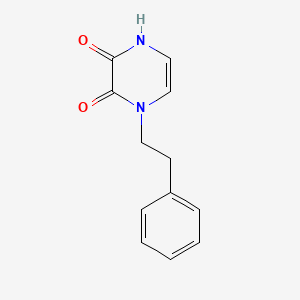
![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)
![3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3018939.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)
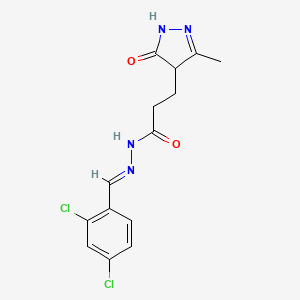
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)acetamide](/img/structure/B3018942.png)
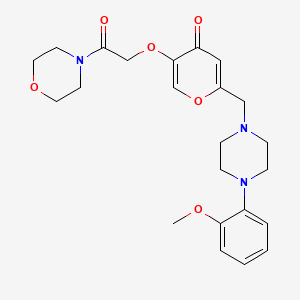
![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)
![Methyl (1R,5S,6R)-3-benzyl-6-fluoro-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B3018950.png)


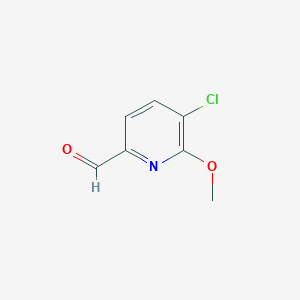
![2-Chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B3018957.png)